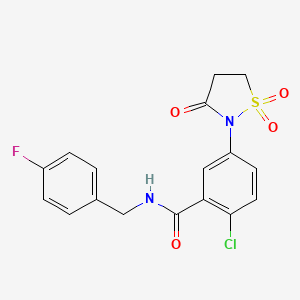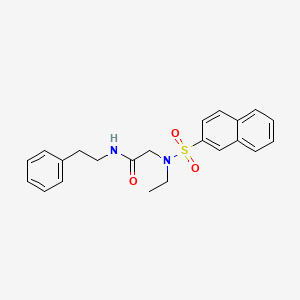
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, the compound has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. The compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, the compound has been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide in lab experiments include its high potency and selectivity for specific enzymes and proteins. The compound has been shown to exhibit high activity against various cancer cell lines and has a low toxicity profile, making it a promising candidate for further development. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research and development of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide. These include the optimization of the synthesis method to improve the yield and purity of the compound, the evaluation of its efficacy and safety in preclinical studies, and the development of new drug formulations for improved delivery and bioavailability. Additionally, the compound could be further evaluated for its potential applications in other fields, such as agriculture and environmental science.
Métodos De Síntesis
The synthesis of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide involves the reaction of 4-fluorobenzaldehyde with 2-chlorobenzoyl chloride in the presence of a base to form 2-chloro-N-(4-fluorobenzyl)benzamide. The resulting compound is then treated with chlorosulfonic acid and sodium hydroxide to form this compound.
Aplicaciones Científicas De Investigación
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit anticancer, antiviral, and antimicrobial activities, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
2-chloro-N-[(4-fluorophenyl)methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O4S/c18-15-6-5-13(21-16(22)7-8-26(21,24)25)9-14(15)17(23)20-10-11-1-3-12(19)4-2-11/h1-6,9H,7-8,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYWTAGHNRNWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-furylmethyl)-2-[(4-{[(4-methylphenyl)thio]methyl}benzoyl)amino]benzamide](/img/structure/B5226037.png)
![N-(4-ethoxybenzyl)-2-[(4-ethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B5226055.png)
![4-butoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5226061.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226066.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-phenylethanediamide](/img/structure/B5226076.png)

![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5226086.png)
![1-(2,3-dichlorophenyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5226104.png)
![N,N'-1,2-ethanediylbis[N-(diphenylmethyl)benzamide]](/img/structure/B5226110.png)
![3-(4-methoxyphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226119.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5226120.png)

![3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B5226129.png)
![5,5,6,7,7-pentamethyl-1-(1-naphthyl)tetrahydroimidazo[1,5-b][1,2,4]oxadiazol-2(1H)-one](/img/structure/B5226136.png)
